molecular formula C21H28N2O3 B11192093 1-(2,5-Dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol

1-(2,5-Dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol

Cat. No.: B11192093
M. Wt: 356.5 g/mol
InChI Key: USALYRYXTVYVFZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol is a synthetic organic compound that belongs to the class of phenylpiperazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 4-methylphenylpiperazine.

    Condensation Reaction: The aldehyde group of 2,5-dimethoxybenzaldehyde reacts with the amine group of 4-methylphenylpiperazine under acidic or basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully saturated hydrocarbon.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Potential therapeutic applications, including as an antidepressant, antipsychotic, or anxiolytic agent.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol would depend on its specific biological targets. Generally, phenylpiperazines are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-2-(piperazin-1-yl)ethanol
  • 1-(2,5-Dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethanol
  • 1-(2,5-Dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol

Uniqueness

1-(2,5-Dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol is unique due to the presence of both 2,5-dimethoxyphenyl and 4-methylphenyl groups, which may confer distinct pharmacological properties compared to other phenylpiperazines. These structural differences can lead to variations in receptor binding affinity, metabolic stability, and overall biological activity.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C21H28N2O3/c1-16-4-6-17(7-5-16)23-12-10-22(11-13-23)15-20(24)19-14-18(25-2)8-9-21(19)26-3/h4-9,14,20,24H,10-13,15H2,1-3H3

InChI Key

USALYRYXTVYVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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